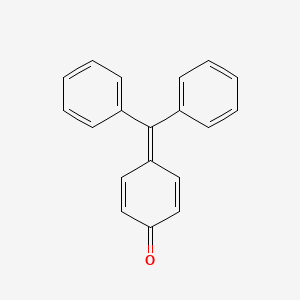
4-Benzhydrylidenecyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzhydrylidenecyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C₁₉H₁₄O and a molecular weight of 258.314 g/mol It is known for its unique structure, which includes a benzhydryl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one typically involves the condensation of benzhydryl chloride with cyclohexa-2,5-dien-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Benzhydrylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzhydrylidenecyclohexa-2,5-dien-1-one oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as benzhydrylidenecyclohexa-2,5-dien-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrylidenecyclohexa-2,5-dien-1-one oxides, while reduction can produce benzhydrylidenecyclohexa-2,5-dien-1-ol .
Scientific Research Applications
4-Benzhydrylidenecyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Benzylidenecyclohexa-2,5-dien-1-one: Similar structure but with a benzyl group instead of a benzhydryl group.
4-Benzhydrylidenecyclohexa-2,5-diene: Lacks the ketone functional group present in 4-Benzhydrylidenecyclohexa-2,5-dien-1-one.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its benzhydryl group and cyclohexa-2,5-dien-1-one ring make it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
479-71-0 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-benzhydrylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H14O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
MPNBBQFKLWQJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















